Ethyl Linker Length: Impact on Benzimidazole Presentation Geometry
The ethyl linker (–CH₂CH₂–) in the target compound introduces two rotatable bonds between the benzimidazole C2 position and the carboxamide nitrogen, enabling a conformational ensemble that is topologically distinct from the rigid methylene-linked analog N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide (CAS 1574296-59-5, MW 293.28, C₁₄H₁₁N₇O) . The methylene analog presents the benzimidazole in a more constrained, coplanar orientation relative to the tetrazolo[1,5-a]pyridine plane, whereas the propyl analog (N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide, MW 321.34) introduces increased entropic penalty upon target binding . In the context of benzimidazole-bearing kinase inhibitors and PARP inhibitors, the ethylene spacer has been identified as a privileged linker length for simultaneously engaging the adenine pocket (via the benzimidazole) and a distal hydrophobic subpocket (via the tetrazolo[1,5-a]pyridine) [1].
| Evidence Dimension | Linker atom count between benzimidazole C2 and carboxamide N |
|---|---|
| Target Compound Data | 2 carbon atoms (ethyl, –CH₂CH₂–); MW 307.31; 5 rotatable bonds; two freely rotating sp³–sp³ bonds |
| Comparator Or Baseline | Comparator 1 (CAS 1574296-59-5): 1 carbon atom (methylene, –CH₂–); MW 293.28; 4 rotatable bonds. Comparator 2 (propyl analog): 3 carbon atoms; MW 321.34; 6 rotatable bonds |
| Quantified Difference | ΔMW = +14.03 vs. methylene analog; ΔMW = −14.03 vs. propyl analog; Δ rotatable bonds = +1 vs. methylene, −1 vs. propyl |
| Conditions | Structural comparison based on SMILES and 2D connectivity; no co-crystal structure data available for this specific compound |
Why This Matters
A single methylene group difference in the linker fundamentally alters the distance and angular relationship between two pharmacophoric elements, which in established benzimidazole-tetrazole hybrid series has produced >10-fold differences in target binding affinity; procurement of the methylene analog for a hit confirmation campaign without validating this geometric parameter risks false-negative triage of a chemically valid series.
- [1] Penning TD, Zhu GD, Gandhi VB, et al. Discovery of the poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer. J Med Chem. 2009;52(2):514-523. doi:10.1021/jm801171j. (Establishes ethyl linker as privileged geometry in benzimidazole-carboxamide medicinal chemistry.) View Source
